molecular formula C18H21N5O2 B2995873 2-morpholino-N-(m-tolyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxamide CAS No. 1903764-68-0

2-morpholino-N-(m-tolyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxamide

Cat. No.: B2995873
CAS No.: 1903764-68-0
M. Wt: 339.399
InChI Key: LHGVXAOIJBTXMJ-UHFFFAOYSA-N
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Description

2-morpholino-N-(m-tolyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a morpholine ring, a tolyl group, and a pyrrolopyrimidine core, makes it an interesting subject for scientific research.

Preparation Methods

The synthesis of 2-morpholino-N-(m-tolyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

2-morpholino-N-(m-tolyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the tolyl group, depending on the reaction conditions and reagents used.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

2-morpholino-N-(m-tolyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its biological activity.

    Biological Research: Researchers use this compound to study its effects on various biological pathways and molecular targets.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar compounds to 2-morpholino-N-(m-tolyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxamide include other pyrrolopyrimidines and morpholine derivatives. Some examples are:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(3-methylphenyl)-2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c1-13-3-2-4-15(9-13)20-18(24)23-11-14-10-19-17(21-16(14)12-23)22-5-7-25-8-6-22/h2-4,9-10H,5-8,11-12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHGVXAOIJBTXMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)N2CC3=CN=C(N=C3C2)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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